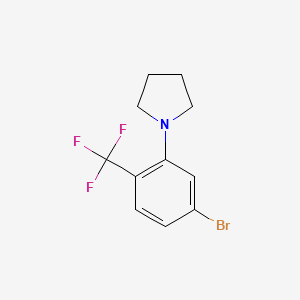

1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine

Description

1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative featuring a bromo substituent at the 5-position and a trifluoromethyl group at the 2-position of the phenyl ring. The compound serves as a key intermediate in pharmaceutical and materials chemistry, particularly in the development of enzyme inhibitors or functionalized polymers. Its bromo group enables further cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances thermal stability and lipophilicity .

Properties

IUPAC Name |

1-[5-bromo-2-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-8-3-4-9(11(13,14)15)10(7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPYPJBZIZQDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine is characterized by its unique molecular structure, which includes a pyrrolidine ring and a brominated trifluoromethyl phenyl group. This structure contributes to its reactivity and interactions with biological systems.

Medicinal Chemistry Applications

- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural features allow for the modification into bioactive molecules targeting specific diseases. For instance, it can be converted into compounds with potential anti-inflammatory or analgesic properties.

- Targeted Therapies : Research indicates that derivatives of this compound can interact with specific receptors or enzymes, making them candidates for targeted therapies in conditions such as cancer or neurological disorders.

- Bioactivity Studies : The compound has been studied for its effects on biological systems, including enzyme inhibition and receptor modulation. These studies are crucial for understanding the pharmacodynamics of potential drugs derived from it.

Synthetic Applications

- Building Block for Complex Molecules : In organic synthesis, this compound is used as a versatile building block. Its ability to undergo various chemical transformations makes it valuable in creating more complex structures.

- Reagent in Chemical Reactions : The compound can participate in nucleophilic substitutions and other reactions that are essential for synthesizing novel compounds in research settings.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have explored the synthesis of anticancer agents using this compound as a key intermediate. Researchers demonstrated that modifications to the pyrrolidine ring could enhance the efficacy of these agents against specific cancer cell lines.

Case Study 2: Inhibition of Enzyme Activity

Another significant application involved assessing the compound's ability to inhibit certain enzymes associated with metabolic disorders. The results indicated promising inhibitory activity, suggesting potential therapeutic applications in managing these conditions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidine (CAS: 1396780-06-5)

- Molecular Formula : C₁₁H₁₁BrF₃N

- Molecular Weight : 294.11 g/mol

- Boiling Point : 309.1 ± 42.0 °C

- Key Differences :

1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine

- Synthesis : Prepared via coupling of 4-bromo-2-(trifluoromethyl)phenyl bromide with pyrrolidine (77% yield, 3-hour reaction time at room temperature) .

- Applications : Used in photochemical cross-coupling studies due to its stable aryl-pyrrolidine linkage .

Functional Group Variations

1-[4-Bromo-2-(trifluoromethyl)benzoyl]pyrrolidine (CAS: 877383-43-2)

- Molecular Formula: C₁₂H₁₁BrF₃NO

- Molecular Weight : 322.12 g/mol

- Key Differences: Incorporates a benzoyl group instead of a direct phenyl-pyrrolidine bond, increasing rigidity and conjugation. Potential use in catalysis or as a ligand in metal-organic frameworks (MOFs) due to its planar structure .

1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS: 1033201-57-8)

- Molecular Formula : C₁₀H₁₁BrN₂O₂

- Applications : Serves as a nitro-aromatic intermediate in explosives or dye synthesis. The nitro group introduces strong electron-withdrawing effects, reducing stability compared to the trifluoromethyl analogue .

Sulfonyl and Piperazine Derivatives

1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine (CAS: 691381-10-9)

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- Pharmacological Relevance: A pyridine-piperazine derivative inhibiting CYP51 enzymes in Trypanosoma cruzi, with IC₅₀ values comparable to posaconazole. The trifluoromethyl group enhances metabolic stability .

Research Implications and Gaps

- Synthetic Optimization : The trifluoromethyl group’s position significantly impacts reaction efficiency. For example, 1-(4-(trifluoromethyl)phenyl)pyrrolidine achieves 93% yield in 16 hours , whereas 3-hour reactions yield 77% for the 4-bromo isomer .

- Pharmacological Potential: While pyridine-piperazine derivatives show anti-parasitic activity , the biological efficacy of bromo-trifluoromethyl-pyrrolidine derivatives remains underexplored.

- Safety Considerations : Sulfonyl derivatives require careful handling due to toxicity , whereas nitro analogues may pose explosive risks .

Biological Activity

1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a brominated phenyl group and a trifluoromethyl group. These structural elements are significant as they influence the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of pyrrole and pyrrolidine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) Values :

- Compounds with similar trifluoromethyl substitutions have demonstrated MIC values significantly lower than standard antibiotics, indicating enhanced potency. For example, some pyrrole derivatives have MIC values as low as 3.12 μg/mL against Staphylococcus aureus, compared to ciprofloxacin at 2 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Pyrrole derivative | Methicillin-resistant S. aureus | 0.125 |

| Ciprofloxacin | Staphylococcus aureus | 2 |

Anticancer Activity

The anticancer potential of pyrrolidine derivatives is another area of active research. Studies have shown that modifications to the pyrrolidine structure can lead to compounds with significant cytotoxic effects against various cancer cell lines.

- Case Study : A series of pyrrolidine derivatives were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | TBD |

| Pyrrolidine derivative | MCF-7 (breast cancer) | 5 |

| Standard chemotherapy agent | Doxorubicin | 0.5 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and trifluoromethyl groups enhances the compound's binding affinity and selectivity to these targets, which is crucial for its antimicrobial and anticancer activities .

Q & A

Q. What are effective synthetic routes for 1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine?

Methodological Answer: The synthesis typically involves coupling a pyrrolidine moiety to a brominated aryl trifluoromethyl precursor. A two-step approach is recommended:

Buchwald-Hartwig amination or Ullmann coupling to introduce the pyrrolidine group to the aryl bromide. Nickel or palladium catalysts (e.g., Ni(dppp)Cl₂) are effective for such couplings, as demonstrated in reductive coupling of 2-halomethylpyridines .

Trifluoromethylation via halogen exchange (Halex reaction) or direct electrophilic substitution, using reagents like CF₃Cu or CF₃I under controlled conditions .

Key Considerations: Optimize reaction temperature (80–120°C) and solvent (DMF or THF) to minimize decomposition of the trifluoromethyl group.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 1.8–3.5 ppm) and aryl protons (δ 7.2–8.1 ppm). The deshielding effect of the trifluoromethyl group (CF₃) shifts adjacent carbon signals to ~125 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~334.0 Da) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Detect C-F stretches (1100–1200 cm⁻¹) and pyrrolidine N-H bends (if protonated) .

Q. How can purification challenges due to bromine and CF₃ substituents be addressed?

Methodological Answer:

- Use silica gel chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) to separate polar byproducts.

- For persistent impurities, employ recrystallization in ethanol/water mixtures. The CF₃ group enhances hydrophobicity, aiding crystallization .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing CF₃ group deactivates the aryl ring, slowing oxidative addition in Pd-mediated couplings. To mitigate this:

- Use bulky ligands (e.g., XPhos) to stabilize the Pd(0) intermediate.

- Increase reaction temperature (100–140°C) and employ microwave-assisted synthesis for faster kinetics .

Contradiction Note: While CF₃ typically reduces reactivity, its steric bulk can enhance regioselectivity in Suzuki-Miyaura couplings with boronic acids .

Q. How can X-ray crystallography confirm the molecular structure and substituent orientation?

Methodological Answer:

- Grow single crystals via slow evaporation in dichloromethane/hexane.

- The bromine atom’s heavy atom effect facilitates phasing, while the CF₃ group’s geometry (trigonal planar) is resolved via difference Fourier maps . For example, similar structures (e.g., 5-bromo-2-fluoropyridine derivatives) showed bond angles of 112–117° around the CF₃ group .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Analytical Cross-Validation : Compare HPLC purity (>98%) and NMR integration ratios across studies. Discrepancies often arise from unaccounted solvates or tautomers.

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor intermediate formation. For example, incomplete trifluoromethylation due to side reactions (e.g., defluorination) can reduce yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.